Sibrafiban

Übersicht

Beschreibung

Sibrafiban ist ein Doppelprodrug von Ro-44-3888, das als Thrombozytenaggregationshemmer wirkt. Es wurde ursprünglich zur Sekundärprävention arterieller Thrombosen nach instabiler Angina pectoris und akutem Myokardinfarkt entwickelt . Seine Entwicklung wurde abgebrochen, nachdem klinische Studien zeigten, dass es nicht effektiver als Aspirin bei der Prävention wiederkehrender ischämischer Ereignisse war .

Vorbereitungsmethoden

Die Synthese von Sibrafiban umfasst mehrere Schritte, beginnend mit der Herstellung seiner Vorläuferverbindungen. . Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden würden wahrscheinlich eine Hochskalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Sibrafiban unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb von this compound in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Sibrafiban, also known as Ro 48-3657 and with the proposed brand name Xubix, is a double prodrug of Ro-44-3888, which functions as a platelet aggregation inhibitor . It was under development for the secondary prevention of arterial thrombosis following unstable angina pectoris and acute myocardial infarction (MI) . this compound is an oral, peptidomimetic, and selective antagonist of the glycoprotein IIb/IIIa receptor .

Clinical Trial Results and Findings

Phase III clinical trials of this compound did not demonstrate it to be more effective than aspirin in preventing recurrent ischemic events in patients with acute coronary syndrome, leading to the termination of its development .

In a study comparing this compound with aspirin for the prevention of major ischemic events after an acute coronary syndrome, 9233 patients who had stabilized after an acute coronary syndrome event were randomly assigned to receive aspirin (80 mg orally twice daily) or low-dose or high-dose this compound. The doses of this compound (3.0 mg, 4.5 mg, or 6.0 mg) were determined based on a model accounting for weight and serum creatinine, designed to achieve at least 25% steady-state inhibition of platelet aggregation (low dose) or at least 50% inhibition (high dose). The primary endpoint was a composite of death, non-fatal infarction or reinfarction, or severe recurrent ischemia at 90 days .

The 90-day rate of the primary endpoint did not differ significantly between the groups assigned aspirin (9.8%), low-dose this compound (10.1%), and high-dose this compound (10.1%). Major bleeding was more common with high-dose this compound (5.7%) than with aspirin (3.9%) or low-dose this compound (5.2%) .

The Thrombolysis in Myocardial Infarction (TIMI) 12 trial was a phase II, double-blind, dose-ranging trial designed to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), safety, and tolerability of this compound in 329 patients after acute coronary syndromes. The trial found that this compound achieved effective, long-term platelet inhibition with a clear dose-response, but with a relatively high incidence of minor bleeding .

Comparison with Aspirin

Aspirin is known to lower the risks of death and myocardial infarction in patients with acute coronary syndromes . While intravenous glycoprotein IIb/IIIa receptor antagonists can further reduce the rates of ischemic events in these patients , this compound did not show additional benefit over aspirin for secondary prevention of major ischemic events after an acute coronary syndrome .

Wirkmechanismus

Sibrafiban exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet aggregation . By blocking this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it effective in reducing the risk of arterial thrombosis in patients with acute coronary syndromes .

Vergleich Mit ähnlichen Verbindungen

Sibrafiban ähnelt anderen Glycoprotein-IIb/IIIa-Inhibitoren wie Tirofiban und Eptifibatide . this compound ist einzigartig, da es ein Doppelprodrug ist, was bedeutet, dass es zur Entfaltung seiner Wirkung einer metabolischen Aktivierung bedarf . Diese Eigenschaft kann seine Pharmakokinetik und Pharmakodynamik im Vergleich zu anderen Inhibitoren beeinflussen. Tirofiban beispielsweise ist ein Nicht-Peptid-Antagonist, der den Glycoprotein-IIb/IIIa-Rezeptor direkt hemmt, ohne dass eine metabolische Aktivierung erforderlich ist .

Ähnliche Verbindungen

Biologische Aktivität

Sibrafiban is an oral glycoprotein IIb/IIIa receptor antagonist that has been investigated for its potential in preventing thrombotic events, particularly in patients with acute coronary syndrome (ACS). This article explores the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of this compound, drawing on various studies and clinical trials.

Pharmacodynamics

This compound functions primarily as a platelet aggregation inhibitor by blocking the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet activation and aggregation. Upon administration, this compound is converted into its active form, Ro 44-3888, which exerts its antiplatelet effects.

Key Pharmacodynamic Findings:

- Inhibition of Platelet Aggregation: Studies have shown that at doses of 5 to 12 mg, this compound significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) and thrombin receptor-activating peptide (TRAP) .

- Dose-Response Relationship: A clear dose-response relationship was observed, with higher doses leading to greater inhibition of platelet aggregation. At 12 mg, ADP-induced aggregation was nearly completely inhibited .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various clinical studies:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | < 5 ng/mL |

| Time to Peak Concentration (Tmax) | 5.0 ± 1.7 hours |

| Apparent Clearance | 13.9 ± 3.9 L/h |

| Half-Life | 11.0 ± 2.8 hours |

This compound is administered orally and exhibits a complex pharmacokinetic behavior characterized by a double prodrug mechanism. The total apparent plasma clearance of the active drug is relatively low compared to other antiplatelet agents .

Clinical Efficacy

This compound's efficacy has been evaluated in several large-scale clinical trials comparing it against standard therapies like aspirin:

- Trial Overview: In a study involving over 9,000 patients with stabilized ACS, this compound was administered at varying doses alongside aspirin to assess its effectiveness in reducing major ischemic events .

- Results: The primary endpoint—composite rates of death, non-fatal infarction, or severe recurrent ischemia—showed no significant difference between this compound and aspirin groups. The rates were approximately 10% across all treatment arms .

- Bleeding Risks: Notably, higher doses of this compound were associated with increased rates of major bleeding compared to aspirin .

Safety Profile

The safety profile of this compound has been scrutinized in clinical settings:

- Adverse Events: Common adverse events included bruising and minor bleeding incidents; however, serious adverse events were rare . The incidence of major bleeding was significantly higher in patients receiving high-dose this compound compared to those on aspirin .

Case Studies

A review of case studies highlights the variability in patient responses to this compound treatment:

- Case Study A: A patient with renal impairment exhibited altered pharmacokinetics with increased drug exposure leading to enhanced antiplatelet effects and prolonged bleeding times.

- Case Study B: In another instance, a patient receiving concurrent anticoagulation therapy experienced significant bleeding complications attributed to the synergistic effects of this compound and anticoagulants.

Eigenschaften

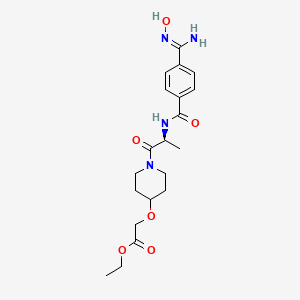

IUPAC Name |

ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNUCLPUOSXSNJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170094-62-9 | |

| Record name | Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170094-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.